molecular formula C9H8N2O2 B15231552 Ethyl 3-cyanopyridine-4-carboxylate CAS No. 91192-30-2

Ethyl 3-cyanopyridine-4-carboxylate

Cat. No.: B15231552
CAS No.: 91192-30-2
M. Wt: 176.17 g/mol
InChI Key: LZZAUGCXMMGUQE-UHFFFAOYSA-N
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Description

Ethyl 3-cyanoisonicotinate is an organic compound with the molecular formula C9H8N2O2 It is a derivative of isonicotinic acid and contains both an ester and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyanoisonicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl isonicotinate with a cyanating agent. For example, the reaction of ethyl isonicotinate with cyanogen bromide in the presence of a base such as triethylamine can yield ethyl 3-cyanoisonicotinate. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-cyanoisonicotinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyanoisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-cyanoisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyanoisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-cyanoisonicotinate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-cyanopyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various research findings.

Overview of Biological Activity

This compound belongs to the class of cyanopyridine derivatives, which have been shown to exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds in this class have demonstrated potential as anticancer agents by inhibiting key signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Some derivatives have been evaluated for their effectiveness against various bacterial strains.
  • Enzyme Inhibition : Research indicates that these compounds can inhibit specific enzymes, making them candidates for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been identified:

  • Inhibition of Kinases : Many cyanopyridine derivatives act as inhibitors of kinases, such as Pim-1 kinase, which plays a role in cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent inhibitory effects on cancer cell lines like HepG2 and MCF-7 .
  • Cell Cycle Arrest and Apoptosis : this compound has been reported to induce G0/G1 cell cycle arrest and trigger apoptosis in cancer cells. This dual action enhances its efficacy as an anticancer agent .
  • Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways within the pathogens.

Anticancer Activity

A study focused on the synthesis and evaluation of various cyanopyridine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines. Notably, compounds with specific substituents showed enhanced activity:

CompoundCell LineIC50 (µM)
4cHepG28.02 ± 0.38
4dHepG26.95 ± 0.34
Reference5-FU9.42 ± 0.46

These results indicate that this compound and its derivatives could be promising candidates for further development as anticancer agents .

Antimicrobial Activity

Research has also explored the antimicrobial potential of cyanopyridine derivatives, including this compound. In vitro studies demonstrated effectiveness against various strains of bacteria, suggesting that these compounds could serve as alternatives to existing antibiotics .

Properties

CAS No.

91192-30-2

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

ethyl 3-cyanopyridine-4-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2H2,1H3

InChI Key

LZZAUGCXMMGUQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C#N

Origin of Product

United States

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